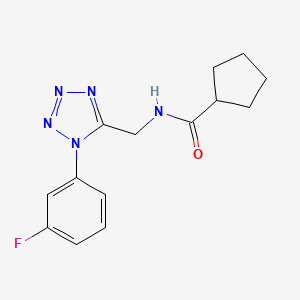

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c15-11-6-3-7-12(8-11)20-13(17-18-19-20)9-16-14(21)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5,9H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQOOOHNZFPHFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst such as zinc chloride to form 3-fluorophenyltetrazole.

-

Attachment to the Cyclopentanecarboxamide: : The 3-fluorophenyltetrazole can then be reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the amide bond formation to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrazole ring, which can be sensitive to oxidative conditions.

-

Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine under strong reducing conditions.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.

Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under controlled conditions.

Major Products

Oxidation: Oxidized derivatives of the tetrazole ring.

Reduction: Amine derivatives of the original compound.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its tetrazole ring, which mimics the carboxylate group in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Industry

Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological Targets and Structural Analogues

The compound shares structural similarities with ARBs and their impurities, particularly Irbesartan-related compounds. Key comparisons include:

Key Observations :

- The 3-fluorophenyl group in the target compound replaces the biphenyl moiety in Irbesartan and Losartan, likely reducing steric bulk and altering electronic interactions with the AT1 receptor.

- The cyclopentanecarboxamide core is structurally distinct from the imidazole (Losartan) or valine (Valsartan) backbones, which may influence binding kinetics or metabolic pathways.

Functional Group Impact

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of this compound typically involves:

- Formation of the Tetrazole Ring : This is achieved through a cycloaddition reaction between an azide and a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a catalyst like zinc chloride, resulting in the formation of 1-(3-fluorophenyl)-1H-tetrazole.

- Introduction of the Cyclopentanecarboxamide Group : The tetrazole derivative is then alkylated with a cyclopentanecarboxylic acid derivative under basic conditions to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring mimics certain biological molecules, allowing it to bind to active sites and modulate the activity of its targets. This interaction can lead to various biological effects depending on the target and involved pathways.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrazole compounds can display significant antimicrobial properties, making them candidates for further development as antibiotics.

- Anticancer Properties : Some studies have shown that tetrazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Neurological Effects : Research into related compounds suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives, including this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study 2 | Showed inhibition of cancer cell lines with IC50 values indicating potent anticancer properties. |

| Study 3 | Investigated neuroprotective effects in animal models, suggesting potential applications in treating neurodegenerative diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.